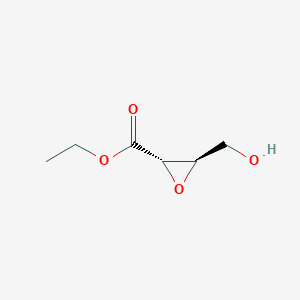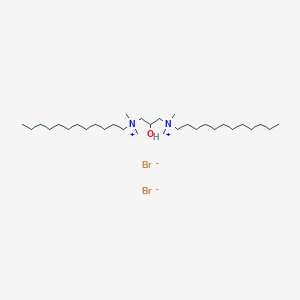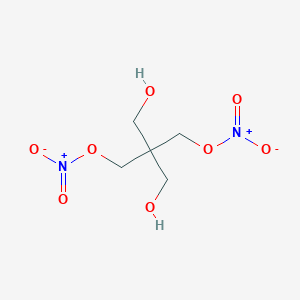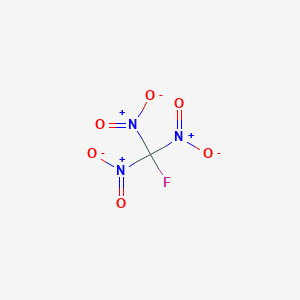
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) is a chemical compound used in scientific research. It is commonly referred to as ethyl glycidate and has a molecular formula of C6H10O3. This compound is used in various applications, including organic synthesis, pharmaceutical research, and flavor and fragrance production.
Mécanisme D'action
The mechanism of action of ethyl glycidate is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It may also interact with biological molecules, such as enzymes, to produce specific biochemical effects.
Biochemical and Physiological Effects:
Ethyl glycidate has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl glycidate is a useful compound for various lab experiments, particularly in organic synthesis and pharmaceutical research. Its advantages include its high reactivity and versatility in chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on ethyl glycidate. One area of research is the development of new synthetic methods for the production of ethyl glycidate and related compounds. Another area of research is the investigation of the biological activity of ethyl glycidate and its potential use as a therapeutic agent. Additionally, the environmental impact of ethyl glycidate and its disposal methods can be further studied.
In conclusion, ethyl glycidate is a versatile compound used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Méthodes De Synthèse
Ethyl glycidate can be synthesized using various methods, including the reaction of glycidol with ethyl chloroformate in the presence of a base catalyst. Another method involves the reaction of ethylene oxide with formaldehyde in the presence of a catalyst to produce glycolaldehyde, which is then esterified with ethanol to produce ethyl glycidate.
Applications De Recherche Scientifique
Ethyl glycidate is widely used in scientific research, particularly in organic synthesis and pharmaceutical research. It is used as a starting material for the synthesis of various compounds, including glycidyl ethers, which are used in the production of epoxy resins. Ethyl glycidate is also used in the synthesis of pharmaceutical compounds, including antihistamines and anti-cancer drugs.
Propriétés
| 136171-94-3 | |
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
JSWMMEAMKHHEDN-UHNVWZDZSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](O1)CO |
SMILES |
CCOC(=O)C1C(O1)CO |
SMILES canonique |
CCOC(=O)C1C(O1)CO |
Synonymes |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















